molecular formula C19H20N4O2 B2538327 N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide CAS No. 1448056-40-3

N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide

Cat. No.: B2538327
CAS No.: 1448056-40-3
M. Wt: 336.395
InChI Key: CJHIUMIODSNZQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide features a pyridin-4-yl-substituted pyrazole core linked via an ethyl bridge to an acetamide group bearing an o-tolyloxy (2-methylphenoxy) substituent. Key features include:

  • Acetamide linkage: Common in bioactive molecules, this group facilitates hydrogen bonding and structural flexibility.

Properties

IUPAC Name

2-(2-methylphenoxy)-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c1-15-4-2-3-5-18(15)25-14-19(24)21-11-13-23-12-8-17(22-23)16-6-9-20-10-7-16/h2-10,12H,11,13-14H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJHIUMIODSNZQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCCN2C=CC(=N2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Compound Name / ID Core Structure Acetamide Substituent Key Features Reference
Target Compound Pyridin-4-yl-pyrazole + ethyl o-Tolyloxy Lipophilic substituent; potential steric hindrance -
N-(3-(4-(Pyridin-4-yl)pyrazol-1-yl)phenyl)-2-(piperidin-1-yl)acetamide Pyridin-4-yl-pyrazole + phenyl Piperidin-1-yl Enhanced solubility via piperidine; kinase inhibitory activity reported
N-(Benzimidazol-2-yl)(pyrazolyl)acetamides (e.g., Compounds 28–31) Benzimidazole-pyrazole Varied aryl groups Dual heterocyclic system; antiproliferative potential
N-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(2,4-dichlorophenyl)acetamide Pyrazolone + dichlorophenyl 2,4-Dichlorophenyl Planar amide group; crystal packing via N–H⋯O hydrogen bonds
2-(4-Methyl-2-oxochromen-7-yloxy)-N-(substituted thiazolidin-3-yl)acetamides Coumarin-thiazolidinone Thiazolidinone derivatives Anticancer activity; synthesized via mercaptoacetic acid coupling
Key Observations:
  • Heterocyclic Influence : Pyridine-pyrazole cores (target compound, ) may enhance kinase binding compared to benzimidazole-pyrazole hybrids (), which prioritize DNA intercalation.
  • Substituent Effects : The o-tolyloxy group in the target compound contrasts with electron-withdrawing groups (e.g., dichlorophenyl in ), likely reducing electrophilicity but increasing hydrophobicity.
Key Observations:
  • Carbodiimide agents (EDCI, HBTU) are standard for acetamide synthesis. Solvent choice (DMF vs. dichloromethane) affects reaction efficiency and purity.

Physicochemical Properties

  • Melting Points : Pyrazolone-based acetamides (e.g., ) exhibit higher melting points (~473 K) due to strong hydrogen bonding, whereas pyridine-pyrazole derivatives (e.g., ) may have lower melting points (~400–450 K) due to reduced planarity.
  • Solubility : The o-tolyloxy group in the target compound may reduce aqueous solubility compared to piperidine-containing analogues ().

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